Diethyl-bis(3-pyridin-2-ylpropoxy)silane

Description

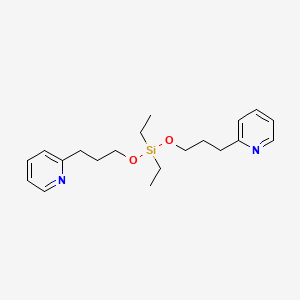

Diethyl-bis(3-pyridin-2-ylpropoxy)silane is a silicon-based organometallic compound featuring two 3-pyridin-2-ylpropoxy groups bonded to a central silicon atom, with ethyl substituents completing the tetrahedral coordination. The pyridine moieties confer Lewis basicity, enabling coordination to metal centers, while the propoxy chains enhance solubility in organic solvents. Its synthesis typically involves nucleophilic substitution between diethyl dichlorosilane and 3-pyridin-2-ylpropanol under inert conditions .

Properties

CAS No. |

18586-40-8 |

|---|---|

Molecular Formula |

C20H30N2O2Si |

Molecular Weight |

358.5 g/mol |

IUPAC Name |

diethyl-bis(3-pyridin-2-ylpropoxy)silane |

InChI |

InChI=1S/C20H30N2O2Si/c1-3-25(4-2,23-17-9-13-19-11-5-7-15-21-19)24-18-10-14-20-12-6-8-16-22-20/h5-8,11-12,15-16H,3-4,9-10,13-14,17-18H2,1-2H3 |

InChI Key |

ZDJLOVVVMYCJFA-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(OCCCC1=CC=CC=N1)OCCCC2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of NSC 509562 involves several steps, each requiring specific reagents and conditions. The synthetic routes typically include:

Initial Formation: The initial step involves the reaction of precursor compounds under controlled conditions to form the basic structure of NSC 509562.

Intermediate Reactions: Subsequent steps involve the modification of this basic structure through various chemical reactions, such as oxidation or reduction, to achieve the desired chemical configuration.

Final Purification: The final product is purified using techniques such as crystallization or chromatography to ensure the compound’s purity and stability.

Industrial production methods for NSC 509562 are designed to maximize yield and efficiency while maintaining the compound’s integrity. These methods often involve large-scale reactions in specialized reactors, followed by purification processes to isolate the final product.

Chemical Reactions Analysis

NSC 509562 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can also undergo reduction reactions, where hydrogen is added or oxygen is removed, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: NSC 509562 can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

NSC 509562 has a wide range of applications in scientific research, including:

Biology: The compound is studied for its potential effects on biological systems, including its role in cellular processes and its potential as a therapeutic agent.

Medicine: In medicine, NSC 509562 is being investigated for its potential use in treating various diseases, including cancer and neurological disorders. Its unique properties make it a candidate for drug development and therapeutic interventions.

Industry: Industrial applications of NSC 509562 include its use in the production of specialty chemicals and materials, where its unique chemical properties can be leveraged to create new products.

Mechanism of Action

The mechanism of action of NSC 509562 involves its interaction with specific molecular targets within cells. These interactions can affect various cellular pathways, leading to changes in cell function and behavior. The compound’s effects are mediated through its binding to specific proteins or receptors, which can trigger a cascade of biochemical events within the cell.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trimethylsilyl Pyridine Derivatives

A structurally analogous compound, 3-Dimethoxymethyl-5-((trimethylsilyl)ethynyl)pyridine (Catalog of Pyridine Compounds, p. 53), shares a silicon-pyridine linkage but differs in substituents and bonding . Key distinctions:

- Silicon Substituents : The ethyl and propoxy groups in the target compound increase steric bulk and hydrophobicity compared to the trimethylsilyl and ethynyl groups in the analog.

- Reactivity : The ethynyl group in the analog may participate in click chemistry, whereas the propoxy chains in the target compound favor hydrolytic stability.

- Applications : The trimethylsilyl derivative is utilized in cross-coupling reactions, while the target compound’s pyridine-propoxy structure suggests utility in supramolecular assembly or metal-organic frameworks (MOFs).

Other Pyridine-Functionalized Silanes

Compounds like bis(3-pyridinylethoxy)methylsilane and triphenyl(3-pyridin-2-ylpropoxy)silane exhibit variations in silicon coordination and aromaticity:

- Coordination Capacity: Diethyl-bis(3-pyridin-2-ylpropoxy)silane’s two pyridine groups allow bidentate coordination, unlike monodentate triphenyl analogs.

- Thermal Stability : Ethyl and propoxy substituents enhance thermal stability (decomposition >250°C) compared to methoxy-substituted silanes, which degrade below 200°C.

Non-Silicon Pyridine Derivatives

Pyrazole and thiophene derivatives (e.g., compounds 7a , 11b from Molecules 2012) lack silicon but highlight the role of heterocycles in coordination chemistry :

- Electronic Effects : Pyridine’s electron-withdrawing nature stabilizes metal complexes more effectively than thiophene’s electron-rich system.

- Solubility: Silane-backboned compounds exhibit higher solubility in nonpolar solvents than purely aromatic heterocycles.

Data Table: Comparative Properties

Research Findings and Gaps

- Hydrolytic Stability : The propoxy groups resist hydrolysis better than methoxy-substituted silanes, critical for applications in humid environments.

- Knowledge Gaps: Systematic studies on catalytic efficiency, photophysical properties, and biocompatibility relative to analogs are scarce.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.